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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

Cat. No.: B3075237 Get Quote

Technical Guide: 1-(2-Methoxyethyl)-2-
nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is not readily

available in published literature. The following information is a combination of data for the

isomeric 1-(2-Methoxyethyl)-4-nitrobenzene, related analogs, and predictions based on

established principles of organic chemistry.

Core Chemical Properties
1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring

substituted with a nitro group and a methoxyethyl group at the ortho positions. Its chemical

behavior is dictated by the interplay of these functional groups.

Physicochemical Data
The following table summarizes the predicted and known physicochemical properties. Data for

the para-isomer (1-(2-Methoxyethyl)-4-nitrobenzene, CAS No: 69628-98-4) is provided for

comparison.[1][2]
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Property
1-(2-Methoxyethyl)-2-
nitrobenzene
(Predicted/Inferred)

1-(2-Methoxyethyl)-4-
nitrobenzene (Known)

Molecular Formula C₉H₁₁NO₃ C₉H₁₁NO₃[1][2]

Molecular Weight 181.19 g/mol 181.19 g/mol [1][2]

CAS Number Not available 69628-98-4[1][2]

Appearance
Likely a yellow to brownish

liquid or low-melting solid
-

Boiling Point
Predicted to be similar to the

para-isomer
273.6 ± 15.0 °C at 760 mmHg

Melting Point

Expected to be lower than the

para-isomer due to ortho-

substitution

Not available

Density
Predicted to be around 1.2

g/cm³
1.2 ± 0.1 g/cm³

Solubility

Expected to be soluble in

common organic solvents

(e.g., ethanol, ether, acetone)

and sparingly soluble in water.

-

LogP Predicted to be around 1.87 1.87

Spectroscopic Data (Predicted)
The following table outlines the expected spectroscopic characteristics for 1-(2-

Methoxyethyl)-2-nitrobenzene.
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Technique Expected Features

¹H NMR

- Aromatic protons (4H) in the range of 7.0-8.0

ppm, showing complex splitting patterns due to

ortho-substitution. - Methylene protons adjacent

to the aromatic ring (2H) as a triplet around 3.0-

3.2 ppm. - Methylene protons adjacent to the

methoxy group (2H) as a triplet around 3.6-3.8

ppm. - Methoxy protons (3H) as a singlet around

3.3-3.4 ppm.

¹³C NMR

- Aromatic carbons in the range of 120-150 ppm.

- Carbon bearing the nitro group will be

significantly downfield. - Methylene carbons in

the range of 30-75 ppm. - Methoxy carbon

around 59 ppm.

IR Spectroscopy

- Strong asymmetric and symmetric stretching

vibrations for the nitro group (NO₂) around

1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-H

stretching vibrations for the aromatic ring around

3000-3100 cm⁻¹. - C-H stretching for the

aliphatic chain around 2850-2950 cm⁻¹. - C-O

stretching for the ether linkage around 1050-

1150 cm⁻¹.

Mass Spectrometry

- Molecular ion peak (M⁺) at m/z = 181. -

Fragmentation pattern showing loss of the

methoxyethyl group, nitro group, and other

characteristic fragments.

Experimental Protocols
While a specific, validated protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene is

not available, a plausible synthetic route can be designed based on established organic

chemistry reactions.

Proposed Synthesis Workflow
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The synthesis would likely proceed via the nitration of (2-methoxyethyl)benzene.

(2-Methoxyethyl)benzene

Electrophilic Aromatic Substitution
(Nitration)

Mixed Acid (HNO₃/H₂SO₄)

1-(2-Methoxyethyl)-2-nitrobenzene
(and para-isomer)

Chromatographic Separation

Pure 1-(2-Methoxyethyl)-2-nitrobenzene

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.

Detailed Methodology (Hypothetical)
Materials:

(2-Methoxyethyl)benzene

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3075237?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated Sodium Bicarbonate Solution (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add

concentrated sulfuric acid to concentrated nitric acid with constant stirring.

Nitration Reaction: To the cooled nitrating mixture, add (2-methoxyethyl)benzene dropwise

while maintaining the temperature below 10°C. After the addition is complete, allow the

reaction to stir at room temperature for a specified time, monitoring the progress by Thin

Layer Chromatography (TLC).

Work-up: Pour the reaction mixture over crushed ice and extract the organic products with

dichloromethane.

Neutralization: Wash the organic layer sequentially with water and saturated sodium

bicarbonate solution to remove any residual acid.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to obtain the crude product, which will

be a mixture of ortho and para isomers.

Purification: Separate the ortho and para isomers using silica gel column chromatography,

eluting with a gradient of hexane and ethyl acetate.

Characterization: Characterize the purified 1-(2-Methoxyethyl)-2-nitrobenzene using NMR,

IR, and mass spectrometry to confirm its structure and purity.

Reactivity and Signaling Pathways
The reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily influenced by the electron-

withdrawing nature of the nitro group and the ortho-directing, weakly activating nature of the
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methoxyethyl group.

Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic

substitution. The methoxyethyl group is a weak activating group and an ortho-, para-director.

The position of further electrophilic attack will be a result of the competing directing effects of

these two groups.

Directing Effects on Benzene Ring

NO₂ (meta-director, deactivating)

C₆H₄meta

CH₂CH₂OCH₃ (ortho, para-director, weakly activating)
ortho, para

Click to download full resolution via product page

Caption: Competing directing effects in electrophilic aromatic substitution.

Reduction of the Nitro Group
A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino

group. This transformation is fundamental in the synthesis of anilines, which are versatile

intermediates in the pharmaceutical and dye industries.
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1-(2-Methoxyethyl)-2-nitrobenzene

Reduction

Reducing Agent
(e.g., Sn/HCl, H₂/Pd-C)

1-(2-Methoxyethyl)-2-aminobenzene

Click to download full resolution via product page

Caption: Reduction of the nitro group to form the corresponding aniline.

Currently, there is no specific information linking 1-(2-Methoxyethyl)-2-nitrobenzene to any

established signaling pathways or biological activities. Its potential biological effects would

need to be determined through dedicated in vitro and in vivo studies. The corresponding aniline

derivative could be explored as a building block for novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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